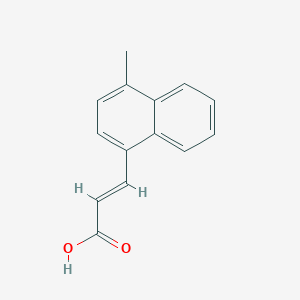

3-(4-Methylnaphthalen-1-yl)acrylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(E)-3-(4-methylnaphthalen-1-yl)prop-2-enoic acid |

InChI |

InChI=1S/C14H12O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-9H,1H3,(H,15,16)/b9-8+ |

InChI Key |

NFSMFYVBYQORSH-CMDGGOBGSA-N |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)/C=C/C(=O)O |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C=CC(=O)O |

Origin of Product |

United States |

Purification and Isolation Techniques for 3 4 Methylnaphthalen 1 Yl Acrylic Acid

Extraction

Liquid-liquid extraction is a common first step in the work-up procedure to separate the product from the reaction mixture. For instance, after synthesizing (E)-3-(naphthalen-1-yl)acrylic acid, the reaction mixture was quenched with water, and the product was extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The combined organic phases are then washed, typically with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. nih.gov

Column Chromatography

For a higher degree of purification, column chromatography is frequently utilized. This technique separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. sapub.orgresearchgate.net For the purification of (E)-3-(naphthalen-1-yl)acrylic acid, flash column chromatography was employed using a mixture of ethyl acetate and hexanes, with a small amount of acetic acid added to the eluent to ensure the carboxylic acid remains protonated and elutes properly. nih.gov The selection of the mobile phase is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). japsonline.com

Structural Elucidation and Spectroscopic Characterization of 3 4 Methylnaphthalen 1 Yl Acrylic Acid

Mass Spectrometry (MS):The lack of HRMS data means the exact elemental composition cannot be confirmed. Furthermore, without a mass spectrum, an analysis of the compound's fragmentation pattern under ionization is not possible.

Consequently, the creation of a detailed and scientifically accurate article focusing solely on the spectroscopic characterization of 3-(4-Methylnaphthalen-1-yl)acrylic acid is not feasible at this time. The compound may be a novel substance, a synthetic intermediate that has not been fully characterized in published literature, or its data may reside in proprietary databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3-(4-Methylnaphthalen-1-yl)acrylic acid is expected to exhibit characteristic absorption bands corresponding to its carboxylic acid and aromatic moieties.

The carboxylic acid group gives rise to two particularly prominent absorptions. A broad O-H stretching band is anticipated in the region of 3500 to 2400 cm⁻¹, a characteristic feature resulting from intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state. researchgate.net Additionally, a strong and sharp absorption band corresponding to the carbonyl (C=O) stretch is expected to appear around 1720 cm⁻¹. researchgate.net

The presence of the naphthalene (B1677914) ring and the acrylic double bond will also be evident in the spectrum. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring and the acrylic double bond are expected in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted naphthalene ring, which are often diagnostic of the substitution pattern, would be observed in the 900-650 cm⁻¹ range.

Expected IR Absorption Bands for 3-(4-Methylnaphthalen-1-yl)acrylic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3500 - 2400 | Broad, Strong |

| Aromatic C-H stretch | > 3000 | Medium |

| C=O stretch (Carboxylic acid) | ~ 1720 | Strong, Sharp |

| Aromatic/Alkene C=C stretch | 1600 - 1450 | Medium to Strong |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Medium |

| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |

| Aromatic C-H out-of-plane bend | 900 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of 3-(4-Methylnaphthalen-1-yl)acrylic acid, encompassing the naphthalene ring, the acrylic double bond, and the carbonyl group, is expected to give rise to strong UV absorption.

For a closely related compound, (E)-3-(naphthalen-1-yl)acrylic acid, the maximum absorption wavelength (λmax) has been reported at 322 nm in methanol. nih.gov It is anticipated that 3-(4-Methylnaphthalen-1-yl)acrylic acid will exhibit a similar UV-Vis spectrum, with a λmax value in a comparable range. The methyl group attached to the naphthalene ring may induce a slight bathochromic (red) or hypsochromic (blue) shift in the λmax, depending on its electronic influence on the chromophore. The observed absorption bands are attributable to π → π* electronic transitions within the conjugated system. The molar absorption coefficient (ε) for (E)-3-(naphthalen-1-yl)acrylic acid was determined to be 1.30 × 10⁴ M⁻¹ cm⁻¹, indicating a high probability of these electronic transitions. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 3-(4-Methylnaphthalen-1-yl)acrylic acid has not been found in the surveyed literature, studies on similar naphthalene derivatives have utilized this technique to elucidate their solid-state structures. researchgate.netbeilstein-journals.orgnih.govnih.gov

A crystallographic analysis of 3-(4-Methylnaphthalen-1-yl)acrylic acid would provide detailed information on bond lengths, bond angles, and torsion angles, confirming the planar geometry of the naphthalene and acrylic acid moieties. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including intermolecular interactions such as the hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures. This information is crucial for understanding the supramolecular chemistry and physical properties of the compound in the solid state.

Chiroptical Properties (e.g., Circular Dichroism)

Chiroptical properties, such as circular dichroism (CD), are observed for chiral molecules, which are non-superimposable on their mirror images. 3-(4-Methylnaphthalen-1-yl)acrylic acid is an achiral molecule as it possesses a plane of symmetry. Therefore, it is not expected to exhibit any chiroptical activity, and its CD spectrum would be silent.

Computational and Theoretical Investigations of 3 4 Methylnaphthalen 1 Yl Acrylic Acid

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are key determinants of a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(4-Methylnaphthalen-1-yl)acrylic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and determine the most stable conformation. These calculations yield important parameters such as bond lengths, bond angles, and dihedral angles.

A hypothetical table of optimized geometric parameters for the most stable conformer of 3-(4-Methylnaphthalen-1-yl)acrylic acid is presented below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C (acrylic) | ~1.34 Å |

| C-C (naphthyl-acrylic) | ~1.48 Å | |

| C=O (carboxyl) | ~1.21 Å | |

| C-O (carboxyl) | ~1.36 Å | |

| Bond Angle | C=C-C (acrylic) | ~120° |

| C-C=O (carboxyl) | ~123° | |

| Dihedral Angle | Naphthyl-C-C=C | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is essential for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For 3-(4-Methylnaphthalen-1-yl)acrylic acid, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely be distributed over the acrylic acid moiety, particularly the conjugated system.

| Orbital | Property | Predicted Energy (eV) |

| HOMO | Electron Donating Ability | -6.0 to -7.0 |

| LUMO | Electron Accepting Ability | -1.5 to -2.5 |

| Energy Gap (ΔE) | Chemical Reactivity/Stability | 4.0 to 5.0 |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be correlated with experimental data to validate the computational model. For 3-(4-Methylnaphthalen-1-yl)acrylic acid, theoretical vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) would be calculated using DFT and Time-Dependent DFT (TD-DFT), respectively. The predicted spectra can aid in the interpretation of experimental results and the assignment of spectral bands to specific molecular vibrations or electronic transitions.

| Spectrum | Predicted λmax (nm) | Corresponding Transition |

| UV-Vis | ~280-320 | π → π* (Naphthalene ring) |

| ~240-260 | π → π* (Acrylic acid moiety) |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For 3-(4-Methylnaphthalen-1-yl)acrylic acid, MD simulations in different solvents would reveal its conformational flexibility and the influence of the environment on its structure. These simulations can identify the most populated conformations and the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution. Such studies on aromatic carboxylic acids have shown that solvent interactions can significantly influence conformational preferences. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of 3-(4-Methylnaphthalen-1-yl)acrylic acid, a QSAR model could be developed to predict their potential as, for example, enzyme inhibitors. This involves calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. Such models are valuable in guiding the design of new derivatives with enhanced potency. QSAR studies on naphthalene derivatives have been successfully used to predict their efficacy against various biological targets. unlp.edu.ar

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For 3-(4-Methylnaphthalen-1-yl)acrylic acid and its derivatives, docking studies could be performed against various enzymes, such as cyclooxygenases or lipoxygenases, which are common targets for anti-inflammatory agents. The results would provide insights into the binding affinity, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding pose of the molecule within the active site of the target protein. In silico studies of naphthalene derivatives have shown their potential as inhibitors of various enzymes. nih.gov

A hypothetical docking result is shown below:

| Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -6.5 to -8.5 | His367, His372, Phe421 |

Chemical Reactivity and Derivatization Strategies of 3 4 Methylnaphthalen 1 Yl Acrylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, allowing for the formation of esters, amides, and the reduction to the corresponding alcohol. These transformations are fundamental in organic synthesis for altering the molecule's physical and chemical properties.

Esterification of acrylic acids is a common and well-established transformation. For 3-(4-Methylnaphthalen-1-yl)acrylic acid, this can be achieved through several methods, most notably acid-catalyzed esterification or through the use of coupling agents.

Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). google.comgoogleapis.com The reaction is an equilibrium process, and to achieve high yields, water is typically removed as it is formed, often by azeotropic distillation. google.comgoogleapis.com

A milder and often more efficient method for sensitive substrates involves the use of coupling agents. For the analogous 1-naphthalene acrylic acid, esterification has been successfully performed using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. rsc.org This method proceeds at room temperature and avoids the harsh acidic conditions of Fischer esterification.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (ROH), catalytic H₂SO₄ or p-TSA, heat, removal of water | 3-(4-Methylnaphthalen-1-yl)acrylate ester | Equilibrium reaction; requires forcing conditions. google.comgoogleapis.com |

| DCC/DMAP Coupling | Alcohol (ROH), DCC, catalytic DMAP, inert solvent (e.g., CH₂Cl₂), room temperature | 3-(4-Methylnaphthalen-1-yl)acrylate ester | Milder conditions, high yield, applicable to sensitive alcohols. rsc.org |

The conversion of 3-(4-Methylnaphthalen-1-yl)acrylic acid to its corresponding amide derivatives involves reaction with a primary or secondary amine. The direct thermal reaction between a carboxylic acid and an amine is often difficult because it tends to form a stable ammonium (B1175870) carboxylate salt. To overcome this, the reaction typically requires high temperatures to dehydrate the salt or the use of coupling agents or catalysts. mdpi.comencyclopedia.pub

Modern synthetic methods utilize boron-based reagents, such as B(OCH₂CF₃)₃, which can mediate the direct amidation under milder conditions (e.g., 80 °C in acetonitrile). acs.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Another advanced strategy is the copper-hydride (CuH)-catalyzed reductive amidation, which couples the α,β-unsaturated carboxylic acid with a secondary amine to form a β-chiral saturated amide. nih.gov

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Direct Thermal Amidation | Amine (R₂NH), high temperature (>150 °C), removal of water | 3-(4-Methylnaphthalen-1-yl)acrylamide | Requires harsh conditions; can be low yielding. encyclopedia.pub |

| Boron-Mediated Amidation | Amine (R₂NH), B(OCH₂CF₃)₃, MeCN, 80 °C | 3-(4-Methylnaphthalen-1-yl)acrylamide | Milder, operationally simple method with high conversion. acs.org |

The carboxylic acid functional group can be reduced to a primary alcohol. However, for α,β-unsaturated acids like 3-(4-Methylnaphthalen-1-yl)acrylic acid, selectivity can be a challenge with standard reducing agents. Strong hydrides such as lithium aluminum hydride (LiAlH₄) would typically reduce both the carboxylic acid and the conjugated double bond.

For the selective reduction of the carboxylic acid to the corresponding allylic alcohol, 3-(4-methylnaphthalen-1-yl)prop-2-en-1-ol, more sophisticated methods are required. Biocatalysis offers a powerful solution. Carboxylic acid reductases (CARs) have been shown to be effective for the reduction of various α,β-unsaturated carboxylic acids to their allylic alcohols with high conversion rates and selectivity, leaving the double bond intact. rsc.orgresearchgate.net This enzymatic approach operates under mild, aqueous conditions.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Biocatalytic Reduction | Carboxylic Acid Reductase (CAR), NADPH cofactor, aqueous buffer | 3-(4-Methylnaphthalen-1-yl)prop-2-en-1-ol | Highly selective for the carboxylic acid group, preserving the C=C double bond. rsc.orgresearchgate.net |

Reactions Involving the Acrylic Double Bond

The conjugated carbon-carbon double bond is a site of high electron density and is susceptible to a variety of addition reactions, including hydrogenation and cycloadditions.

The acrylic double bond can be selectively reduced to yield the corresponding saturated carboxylic acid, 3-(4-Methylnaphthalen-1-yl)propanoic acid. Catalytic hydrogenation is the most common method for this transformation. The reaction is typically carried out using hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C). Under controlled, mild conditions (e.g., low pressure and room temperature), this method is highly selective for the alkene double bond over the more stable aromatic naphthalene (B1677914) rings. libretexts.org

It is important to note that under more forcing conditions (higher temperatures and pressures), the naphthalene ring system itself can be hydrogenated. nih.govmdpi.com For instance, catalysts like NiMo/Al₂O₃ or high-pressure systems with platinum catalysts can reduce naphthalene to tetralin and subsequently to decalin. nih.govmdpi.com Therefore, careful selection of reaction conditions is crucial to ensure selective reduction of the acrylic moiety.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Selective Catalytic Hydrogenation | H₂, Pd/C catalyst, solvent (e.g., ethanol, ethyl acetate), room temperature, low pressure | 3-(4-Methylnaphthalen-1-yl)propanoic acid | Selectively reduces the acrylic double bond without affecting the naphthalene ring. |

The electron-deficient nature of the acrylic double bond, due to conjugation with the carboxyl group, allows it to participate in cycloaddition reactions.

Photochemical [2+2] Cycloadditions: Naphthalene acrylic acids are known to undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light. rsc.org This reaction leads to the dimerization of two acid molecules to form a cyclobutane (B1203170) ring. These reactions can be performed in solution or in the solid state and can be directed with high selectivity using templates to afford specific stereoisomers of the resulting cyclobutane products. rsc.org

Diels-Alder [4+2] Reactions: 3-(4-Methylnaphthalen-1-yl)acrylic acid can act as a dienophile in Diels-Alder reactions due to its electron-withdrawing carboxyl group activating the double bond. It can react with a conjugated diene, such as cyclopentadiene, to form a substituted cyclohexene (B86901) adduct. acs.orgacs.org The reaction typically proceeds by heating the dienophile and the diene in a suitable solvent. The stereochemical outcome often favors the endo product, a principle known as the Alder endo rule. acs.orgwikipedia.org

| Reaction Type | Reactants & Conditions | Product Type | Notes |

|---|---|---|---|

| Photochemical [2+2] Cycloaddition | UV irradiation, in solution or solid state | Dimeric cyclobutane derivative | Forms a four-membered ring through dimerization. rsc.org |

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., cyclopentadiene), heat | Substituted cyclohexene adduct | The acrylic acid acts as the dienophile; reaction forms a six-membered ring. acs.orgacs.org |

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring of 3-(4-methylnaphthalen-1-yl)acrylic acid is susceptible to electrophilic aromatic substitution, though the regioselectivity of the reaction is governed by the combined electronic effects of the existing substituents. The two substituents, a methyl group at the C4 position and an acrylic acid group at the C1 position, exert competing influences on the aromatic system.

Directing Effects: The methyl group (-CH₃) is an activating group that directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com In the context of the naphthalene ring, it enhances the electron density at positions 3 and 5. The acrylic acid group (-CH=CHCOOH) is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position relative to itself, primarily the 5- and 8-positions of the naphthalene core. researchgate.netunizin.orglibretexts.org

The interplay of these effects determines the most probable sites for substitution. The C5 position is activated by the methyl group and is also a meta position relative to the deactivating acrylic acid group, making it a highly favored site for electrophilic attack. The C8 position is also a potential site due to the directing effect of the C1 substituent. researchgate.net Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield predominantly 5-substituted and, to a lesser extent, 8-substituted derivatives. The precise ratio of these isomers would depend on the specific reaction conditions and the steric bulk of the electrophile. For instance, the dibromination of naphthalene can be directed to yield either 1,4- or 1,5-dibromonaphthalene (B1630475) by selecting different solid catalysts. mdpi.com

A summary of the predicted outcomes for common electrophilic aromatic substitution reactions is presented below.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 3-(5-Nitro-4-methylnaphthalen-1-yl)acrylic acid |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-4-methylnaphthalen-1-yl)acrylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(5-Acyl-4-methylnaphthalen-1-yl)acrylic acid |

Metal-Catalyzed Coupling Reactions for Further Functionalization

Further functionalization of the naphthalene ring can be achieved through metal-catalyzed cross-coupling reactions. researchgate.net This strategy typically involves a two-step process: first, the introduction of a halide (e.g., Br, I) or a triflate group onto the naphthalene ring via electrophilic substitution, as described in the previous section. This halogenated derivative then serves as a substrate for powerful C-C bond-forming reactions like the Suzuki-Miyaura or Heck reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid. organic-chemistry.orgnih.gov A 5-bromo derivative of 3-(4-methylnaphthalen-1-yl)acrylic acid could be coupled with various aryl or vinyl boronic acids to introduce new substituents at this position. This method is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups. organic-chemistry.orgresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org A halogenated 3-(4-methylnaphthalen-1-yl)acrylic acid could react with alkenes like acrylates or styrenes to form a more complex, substituted alkene product. researchgate.netlibretexts.org

These coupling reactions significantly expand the synthetic utility of the parent molecule, allowing for the construction of elaborate molecular architectures.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | 3-(5-Bromo-4-methylnaphthalen-1-yl)acrylic acid | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-(5-Aryl-4-methylnaphthalen-1-yl)acrylic acid |

| Heck | 3-(5-Iodo-4-methylnaphthalen-1-yl)acrylic acid | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 3-(5-Vinyl-4-methylnaphthalen-1-yl)acrylic acid derivative |

Synthesis of Heterocyclic Compounds from 3-(4-Methylnaphthalen-1-yl)acrylic acid

The acrylic acid moiety serves as a versatile building block for the synthesis of various heterocyclic compounds. The conjugated system is reactive towards nucleophiles (via Michael addition) and can participate in a range of cyclization and annulation reactions.

Pyrroles are important heterocyclic motifs found in many biologically active molecules. While direct synthesis from 3-(4-methylnaphthalen-1-yl)acrylic acid is not straightforward, it can serve as a precursor. One plausible strategy involves its conversion into a 1,4-dicarbonyl compound, a key intermediate for the classical Paal-Knorr pyrrole (B145914) synthesis. This could be achieved through a sequence of reactions, for example, Michael addition of a cyanide or nitromethane (B149229) anion to the double bond, followed by hydrolysis and further manipulation of the functional groups to generate the required diketone. The resulting 1,4-dicarbonyl compound can then be condensed with ammonia (B1221849) or a primary amine to furnish the substituted pyrrole ring. organic-chemistry.org Alternative modern methods for pyrrole synthesis often utilize α,β-unsaturated compounds as starting materials in domino or cascade reactions. acs.orgresearchgate.net

A well-established route to six- and five-membered heterocycles from α,β-unsaturated acid analogues involves an initial Aza-Michael addition followed by intramolecular cyclization. Research on the closely related 3-(1-naphthoyl)acrylic acid demonstrates a robust pathway to these derivatives, which can be directly applied to 3-(4-methylnaphthalen-1-yl)acrylic acid. researchgate.net

The general synthetic approach is outlined below:

Aza-Michael Addition: The acrylic acid first reacts with a nitrogen-based nucleophile (e.g., an amine) to form a β-amino acid derivative.

Cyclization: This intermediate is then treated with specific reagents to induce cyclization and form the desired heterocyclic ring.

Pyridazinone Derivatives: The intermediate from the Michael addition can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). The hydrazine undergoes condensation with the keto and acid functionalities of the precursor (formed from the acrylic acid) to yield a stable, six-membered dihydropyridazinone ring. researchgate.netiglobaljournal.comscholarsresearchlibrary.com Pyridazinone cores are present in a wide range of pharmacologically active compounds. oup.comliberty.edu

Oxazinone and Furanone Derivatives: Similarly, treating the Michael adduct with hydroxylamine (B1172632) hydrochloride leads to the formation of oxazinone derivatives. researchgate.net If acetic anhydride (B1165640) is used as the cyclizing agent, an intramolecular condensation occurs to produce furanone derivatives. researchgate.netorganic-chemistry.org

| Target Heterocycle | Key Cyclization Reagent | Intermediate |

| Pyridazinone | Hydrazine Hydrate | β-Amino acid derivative |

| Oxazinone | Hydroxylamine Hydrochloride | β-Amino acid derivative |

| Furanone | Acetic Anhydride | β-Amino acid derivative |

Annulation reactions involve the formation of a new ring onto an existing molecular framework. Besides the heterocyclization reactions described above, 3-(4-methylnaphthalen-1-yl)acrylic acid can undergo other ring-forming transformations.

A prominent example is the photochemical [2+2] cycloaddition. Naphthalene acrylic acids, upon exposure to UV light, can undergo dimerization where two molecules react via their carbon-carbon double bonds to form a cyclobutane ring. rsc.orgnih.govresearchgate.net This reaction can be performed in solution or in the solid state and can be controlled to produce specific stereoisomers. researchgate.netrsc.org The resulting cyclobutane products, known as truxillic or truxinic acid analogues, are valuable synthetic intermediates. nih.gov

Another potential annulation is an intramolecular Friedel-Crafts reaction. This would first require the reduction of the acrylic acid's double bond to yield 3-(4-methylnaphthalen-1-yl)propanoic acid. This saturated acid, upon treatment with a strong acid or dehydrating agent (e.g., polyphosphoric acid), could undergo an intramolecular cyclization, where the carboxylic acid group acylates the electron-rich naphthalene ring to form a new six-membered ketone ring fused to the aromatic system. nih.gov

Biological Activity and Mechanistic Studies of 3 4 Methylnaphthalen 1 Yl Acrylic Acid and Its Derivatives

In Vitro Enzyme Inhibition Studies

Inhibition of Bacterial Fatty Acid Biosynthesis Enzymes (e.g., FabI)

No research data is available on the inhibitory effects of 3-(4-Methylnaphthalen-1-yl)acrylic acid or its derivatives on FabI or other bacterial fatty acid biosynthesis enzymes.

Targeting Oncogenic Protein Pathways (e.g., KRAS-G12D Inhibition)

There is no published evidence to suggest that 3-(4-Methylnaphthalen-1-yl)acrylic acid or its derivatives have been investigated as inhibitors of the KRAS-G12D oncogenic protein pathway.

Antimicrobial Activity Investigations (In Vitro and Non-Human In Vivo)

Antibacterial Efficacy and Spectrum of Activity

No studies detailing the antibacterial efficacy or the spectrum of activity for 3-(4-Methylnaphthalen-1-yl)acrylic acid have been found.

Antifungal Efficacy and Spectrum of Activity

There is no available data on the antifungal properties or the spectrum of antifungal activity of 3-(4-Methylnaphthalen-1-yl)acrylic acid.

Inhibition of Biofilm Formation

Research on the effects of 3-(4-Methylnaphthalen-1-yl)acrylic acid on bacterial biofilm formation has not been identified in the scientific literature.

Mechanistic Insights into Antimicrobial Action

Derivatives containing the naphthalene (B1677914) scaffold have demonstrated notable antimicrobial properties. researchgate.net For instance, certain synthetic naphthalene derivatives have been shown to be effective against a range of human pathogens. researchgate.netrasayanjournal.co.inekb.eg Studies on 3-(1-naphthoyl)acrylic acid, a structural isomer of the target compound, revealed that its derivatives exhibit moderate to strong activity against fungi like Aspergillus flavus and Candida albicans, and varying activity against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net

The antimicrobial efficacy of these compounds is often linked to their structural features. For example, dihydroxynaphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) have shown a wide spectrum of antibacterial activity against highly virulent ESKAPE group pathogens. mdpi.com Scanning electron microscopy revealed that these derivatives can cause severe membrane damage to bacteria, indicating a mechanism that involves the disruption of the bacterial cell envelope. mdpi.com The lipophilicity and symmetry of these molecules were found to influence their antibacterial performance. mdpi.com This suggests that the naphthalene moiety, combined with other functional groups, plays a crucial role in interacting with and disrupting microbial cell membranes, leading to cell death.

| Compound/Derivative Class | Microorganism | Observed Activity | Reference |

|---|---|---|---|

| Aza-Michael adducts of 3-(1-Naphthoyl)acrylic acid | Aspergillus flavus | Moderate to Strong | researchgate.net |

| Aza-Michael adducts of 3-(1-Naphthoyl)acrylic acid | Candida albicans | Moderate to Strong | researchgate.net |

| Aza-Michael adducts of 3-(1-Naphthoyl)acrylic acid | Escherichia coli | None to Moderate | researchgate.net |

| Aza-Michael adducts of 3-(1-Naphthoyl)acrylic acid | Staphylococcus aureus | Weak to Moderate | researchgate.net |

| Dihydroxynaphthalene-derivative bis-QACs | ESKAPE Pathogens (e.g., P. aeruginosa) | Potent Bacteriostatic and Bactericidal Action | mdpi.com |

Anticancer Activity Studies (In Vitro and Non-Human In Vivo)

The naphthalene ring is a key pharmacophore in many anticancer agents, and its derivatives have been extensively studied for their cytotoxic and antiproliferative effects. acgpubs.orgresearchgate.net

A wide array of naphthalene derivatives has demonstrated potent cytotoxicity against various human cancer cell lines. For example, naphthalene-substituted triazole spirodienones exhibited high inhibitory activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC50 values in the sub-micromolar range. nih.gov Similarly, naphthalene-chalcone derivatives showed potent antiproliferative activity against the MCF-7 breast cancer cell line, with the most active compound (3a) having an IC50 value of 1.42 µM, significantly more potent than the standard drug cisplatin (B142131) (IC50 = 15.24 µM). nih.gov

Naphthalene-substituted benzimidazole (B57391) derivatives also showed significant antiproliferation against HepG2 (liver cancer) and A498 (kidney cancer) cell lines, with IC50 values as low as 0.078 µM. acgpubs.org Furthermore, novel 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) derivatives displayed submicromolar antiproliferative activity against a broad panel of tumor cell lines. nih.gov Metallosalen complexes modified with naphthalene, particularly Pt(II) complexes, exhibited potent and selective cytotoxicity toward A375 (melanoma) and H292 (non-small cell lung cancer) cell lines, outperforming the clinical drug oxaliplatin. nih.gov

| Derivative Class | Specific Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

|---|---|---|---|---|---|

| Naphthalene-Chalcone | Compound 3a | MCF-7 | Breast | 1.42 ± 0.15 | nih.gov |

| Naphthalene-Substituted Triazole Spirodienone | Compound 6a | MDA-MB-231 | Breast | 0.03 | nih.gov |

| Naphthalene-Substituted Triazole Spirodienone | Compound 6a | HeLa | Cervical | 0.07 | nih.gov |

| Naphthalene-Substituted Triazole Spirodienone | Compound 6a | A549 | Lung | 0.08 | nih.gov |

| Naphthalene-Substituted Benzimidazole | Compound 11 | HepG2 | Liver | 0.078 | acgpubs.org |

| Naphthalene-Substituted Benzimidazole | Compound 18 | HepG2 | Liver | 0.078 | acgpubs.org |

| Naphthalene Diimide (NDI) | Compound 1a | AGS | Gastric | 2.0 | nih.gov |

| 2-Naphthaleno trans-Cyanostilbene | Compound 5c | COLO 205 | Colon | <0.025 | nih.gov |

| 2-Naphthaleno trans-Cyanostilbene | Compound 5c | SK-MEL-5 | Melanoma | <0.025 | nih.gov |

| Naphthalene-Modified Metallosalen | PtL1 | A375 | Melanoma | 0.48 ± 0.07 | nih.gov |

| Naphthalene-Modified Metallosalen | PtL1 | H292 | Lung | 0.83 ± 0.08 | nih.gov |

The anticancer effects of naphthalene derivatives are mediated through the modulation of various critical cellular signaling pathways. frontiersin.org For instance, a naphthalene diimide derivative (NDI 1a) was found to inhibit the β-catenin/c-Myc axis in gastric cancer cells. nih.gov Another study on a novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), showed that it decreased the phosphorylation of extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov

Furthermore, certain naphthalene derivatives act as potent inhibitors of the STAT3 signaling pathway, which is often overactivated in triple-negative breast cancer (TNBC). nih.gov One such derivative, SMY002, was shown to interact directly with the STAT3 SH2-domain, inhibiting its phosphorylation, dimerization, and transcriptional activity. nih.gov This led to the downregulation of target genes like Cyclin D1 and MMP9, which are crucial for cancer cell proliferation and metastasis. nih.gov Naphthalene diimides have also been shown to downregulate ERK2 protein and inhibit ERK phosphorylation. nih.gov These findings highlight the ability of naphthalene-based compounds to interfere with multiple oncogenic pathways, contributing to their potent anticancer activity.

A primary mechanism by which naphthalene derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and perturbation of the cell cycle. tandfonline.com

Apoptosis Induction: Numerous studies have confirmed the pro-apoptotic activity of naphthalene-based compounds. Naphthalene-chalcone derivatives have been shown to induce significant cell apoptosis in MCF-7 cells. nih.gov Naphthalene diimides can trigger caspase activation, a key step in the apoptotic cascade, potentially through an oxidative mechanism. researchgate.netnih.gov The derivative NTDMNQ was found to induce mitochondrial-related apoptosis in gastric cancer cells, a process mediated by the accumulation of intracellular reactive oxygen species (ROS). nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is a common outcome of treatment with naphthalene derivatives. A naphthalene-chalcone compound was found to cause a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle. nih.gov This G2/M arrest was also observed in breast cancer cells treated with naphthalene-1,2,3-triazole derivatives. tandfonline.com A different naphthalene diimide derivative (NDI 1a) induced S-phase arrest in gastric cancer cells, which was attributed to extensive DNA double-strand breaks. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. A key molecular target for some of these compounds is tubulin; certain 2-naphthaleno trans-cyanostilbenes and naphthalene-chalcones inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and subsequent cell death. nih.govnih.gov

Other Investigational Biological Activities (e.g., anti-inflammatory, antioxidant)

Beyond their antimicrobial and anticancer properties, naphthalene derivatives have been investigated for other potential therapeutic activities.

Anti-inflammatory Activity: Several naphthalene derivatives have demonstrated significant anti-inflammatory effects. A novel azetidine (B1206935) derivative, KHG26792, was shown to attenuate the production of inflammatory mediators like IL-6, IL-1β, TNF-α, and nitric oxide in microglial cells stimulated by amyloid-β. nih.gov Its mechanism involves the modulation of the Akt/GSK-3β signaling pathway and a decrease in the translocation of the pro-inflammatory transcription factor NF-κB. nih.gov Similarly, 1,4-naphthoquinone (B94277) derivatives isolated from a marine fungus were found to inhibit nitric oxide (NO) production in macrophages, with some compounds showing more potent activity than the standard anti-inflammatory drug indomethacin. nih.gov

Antioxidant Activity: The naphthalene scaffold is also present in compounds with notable antioxidant properties. Naphthalene-based chalcone (B49325) derivatives have been screened for their ability to scavenge free radicals using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. bath.ac.ukresearchgate.netnih.gov Several synthesized heterocyclic derivatives of a naphthalene-chalcone showed potent antioxidant activity, with IC50 values comparable to that of ascorbic acid, a well-known antioxidant. bath.ac.ukresearchgate.netnih.gov This activity suggests that these compounds could be beneficial in mitigating diseases associated with oxidative stress.

Structure-Activity Relationships (SAR) in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of naphthalene derivatives. Research has identified several key structural features that influence their anticancer and antimicrobial activities.

For anticancer activity, modifications to the naphthalene core and its substituents have profound effects. In a series of naphthalene-substituted triazole spirodienones, the introduction of different aromatic rings at the R1 position of the 1,2,4-triazole (B32235) conferred significant anticancer activity, while adding a carbonyl group on the spirodienone ring also increased antitumor potency. nih.gov For naphthalene diimides (NDIs), the length of the linker chain and the substitution pattern on the aromatic rings are critical. One study found that a derivative with a three-methylene linker and a 2,3,4-trimethoxy substitution pattern on the phenyl rings was the most potent compound in the series. nih.gov The specific placement of the naphthalene moiety within a larger molecular framework is also important; studies on naphthalene-substituted benzimidazoles revealed that the position of attachment to the benzimidazole ring significantly impacted cytotoxicity and selectivity against cancer cells. acgpubs.orgresearchgate.net

In the context of antimicrobial agents, SAR analysis of dihydroxynaphthalene-derivative bis-QACs indicated that while the conformation of the linker did not significantly affect activity, structural symmetry and especially lipophilicity were influential factors for antibacterial performance. mdpi.com For naphthalene-1,4-dione analogues, the presence of a halogen atom was found to be crucial for maintaining cytotoxic potency, while incorporating an imidazole (B134444) ring enhanced both potency and selectivity. rsc.org These SAR insights are invaluable for the rational design of new, more effective therapeutic agents based on the versatile naphthalene scaffold. nih.govacs.org

Advanced Applications and Materials Science Contributions of 3 4 Methylnaphthalen 1 Yl Acrylic Acid Derivatives

Utilization as Intermediates in Complex Molecule Synthesis

The structural framework of 3-(4-methylnaphthalen-1-yl)acrylic acid makes it a valuable starting material for constructing more complex molecular architectures, including polycyclic systems and analogues of biologically active natural products.

Precursors for Polycyclic Aromatic Hydrocarbons

The synthesis of polycyclic structures is a cornerstone of organic chemistry, and naphthalene (B1677914) acrylic acids serve as effective precursors for certain classes of these compounds. nih.gov Through photochemical [2+2] cycloaddition reactions, two molecules of a naphthalene acrylic acid derivative can dimerize to form a multisubstituted cyclobutane (B1203170) ring. nih.govresearchgate.net This process involves the excitation of the carbon-carbon double bond in the acrylic acid moiety by UV light, leading to the formation of a four-membered ring that links the two naphthalene units.

This template-directed photodimerization provides a pathway to symmetrical and unsymmetrical cyclobutane products, which are a specific class of polycyclic hydrocarbons. nih.gov The reaction can be controlled to achieve high yields (ranging from 64-88%) and specific stereochemistry, making it a precise tool for building complex, multi-ring systems from simpler naphthalene-based precursors. nih.gov

Building Blocks for Natural Product Analogues

Many biologically active natural products, particularly lignans, feature an arylnaphthalene core structure. nih.govmdpi.com Arylnaphthalene lactones, a prominent subclass of lignans, are recognized for a wide range of biological activities and are thus important targets in medicinal chemistry. nih.gov The synthesis of analogues of these natural products is crucial for developing new therapeutic agents. nih.gov

The 3-(4-methylnaphthalen-1-yl)acrylic acid scaffold is an ideal building block for creating these analogues. It contains the essential naphthalene core and a three-carbon side chain that can be chemically modified to form the characteristic lactone ring found in these compounds. nih.govnih.gov Synthetic strategies often involve the coupling of a naphthalene derivative with another aromatic unit, followed by cyclization and other functional group manipulations to yield the final natural product analogue. nih.gov The ability to use derivatives of 3-(4-methylnaphthalen-1-yl)acrylic acid allows for the systematic variation of substituents on the aromatic rings, which is essential for studying structure-activity relationships and optimizing biological properties. nih.gov

Potential in Functional Materials Research

The extended π-conjugated system and rigid planar structure of the naphthalene core are properties highly sought after in materials science. nih.gov When incorporated into larger molecules or polymers, derivatives of 3-(4-methylnaphthalen-1-yl)acrylic acid can impart desirable optical and electronic characteristics for use in advanced functional materials.

Opto-electronic Applications (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)

Naphthalene derivatives are widely employed in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). oled-intermediates.comresearchgate.net Their inherent properties, such as high fluorescence quantum yields, excellent photostability, and good charge transport capabilities, make them suitable for various roles within an OLED device. nih.govoled-intermediates.com

Compounds containing the naphthalene moiety can function as:

Emissive Layer (EML) Materials : They can serve as the primary light-emitting component, with the emission color tunable through chemical modification. oled-intermediates.commdpi.com

Charge Transport Materials : Naphthyl compounds are used in both hole transport layers (HTLs) and electron transport layers (ETLs) to improve the efficiency of charge injection and transport to the emissive layer, enhancing device performance and lifespan. oled-intermediates.com

Host Materials : In some device architectures, naphthalene derivatives act as a host matrix for dopant emitter molecules. researchgate.net

The 3-(4-methylnaphthalen-1-yl)acrylic acid structure can be used as a monomer to synthesize polymers or as a foundational unit for creating small molecules tailored for these applications. mdpi.com The ability to functionalize both the naphthalene ring and the acrylic acid group allows for fine-tuning of the electronic energy levels (HOMO/LUMO) and physical properties to optimize device efficiency, color purity, and stability. gatech.edu

| Device Layer | Function | Relevant Properties | Reference |

|---|---|---|---|

| Emissive Layer (EML) | Generates light (photons) upon electron-hole recombination. | High fluorescence quantum yield, specific emission wavelength (color), photostability. | oled-intermediates.commdpi.com |

| Charge Transport Layer (HTL/ETL) | Facilitates the movement of holes or electrons from the electrodes to the emissive layer. | Good charge carrier mobility, appropriate energy level alignment with adjacent layers. | oled-intermediates.com |

| Host Material | Forms a matrix to disperse guest emitter molecules, facilitating energy transfer. | High triplet energy, good film-forming properties, thermal stability. | researchgate.net |

Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is critical for applications in optical switching, information processing, and frequency conversion. ipme.ru A key requirement for organic NLO materials is a large, delocalized π-electron system, often featuring electron-donating and electron-accepting groups to create a charge-asymmetric environment. ipme.ru

The structure of 3-(4-methylnaphthalen-1-yl)acrylic acid is a promising platform for developing NLO materials. Its key features include:

Extended π-Conjugation : The naphthalene ring provides a large, delocalized electron system. analis.com.my

Tunable Donor-Acceptor Character : The acrylic acid group can be modified to act as an electron acceptor, while the methylnaphthalene group acts as a donor. The strength of these groups can be altered through further synthesis to enhance the molecule's NLO response (hyperpolarizability). ipme.ru

Research on related naphthalene derivatives has shown that increasing the conjugation length and optimizing the donor-acceptor strength can dramatically increase NLO properties like the two-photon absorption cross-section. nih.gov Chalcones containing a naphthalen-1-yl group have demonstrated a significant NLO response, highlighting the potential of this molecular framework. analis.com.my Therefore, derivatives of 3-(4-methylnaphthalen-1-yl)acrylic acid are excellent candidates for investigation as new NLO materials. ipme.ruresearchgate.net

Catalytic Applications (e.g., as ligands or precursors in metal complexes)

The carboxylate group of 3-(4-methylnaphthalen-1-yl)acrylic acid can act as a ligand, binding to metal ions to form coordination complexes. mdpi.com Structurally similar naphthalene-based acetic acids are known to form stable complexes with a wide variety of transition metals, including copper, zinc, cobalt, and nickel. mdpi.comresearchgate.net In these complexes, the carboxylate group typically coordinates to the metal center, while the bulky naphthalene ring influences the steric and electronic environment around the metal. mdpi.com

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

The future synthesis of 3-(4-Methylnaphthalen-1-yl)acrylic acid and its derivatives is likely to prioritize efficiency, sustainability, and cost-effectiveness. Current industrial production of acrylic acid, a key structural component, relies heavily on petrochemical transformations. nih.gov Future research could focus on adapting greener, bio-based synthesis routes. For instance, methods starting from biomass-derived furfural (B47365) to produce acrylic acid with high atom efficiency and minimal waste could be explored and modified for this specific naphthalene (B1677914) derivative. nih.gov

Key areas for development include:

Green Chemistry Approaches: Implementing principles of green chemistry, such as using renewable feedstocks and environmentally benign reaction conditions, will be crucial. nih.gov This could involve exploring photooxygenation, aerobic oxidation, and ethenolysis reactions to construct the acrylic acid portion of the molecule. nih.gov

Catalytic Efficiency: Research into novel catalysts could improve reaction yields and reduce the need for harsh reagents. For example, the synthesis of related chalcones, which share the α,β-unsaturated ketone structure, is achieved through various catalytic reactions like Claisen-Schmidt, Heck coupling, and Suzuki–Miyaura coupling, which could be adapted. nih.gov

Process Optimization: Developing tandem or one-pot reaction strategies could streamline the synthesis process, making it more economically viable for large-scale production.

Exploration of Undiscovered Biological Activities

The naphthalene ring is a well-established pharmacophore present in many compounds with significant biological activity. nih.gov Derivatives of naphthalene have demonstrated anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Consequently, a primary future research direction for 3-(4-Methylnaphthalen-1-yl)acrylic acid will be the systematic screening for a wide range of biological activities.

Potential areas for biological investigation include:

Anticancer Activity: Given that many naphthalene analogues have been evaluated as anticancer agents, this is a logical starting point. nih.govrsc.org Research could focus on its effects on cancer cell metabolism, such as the Warburg effect, or its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis, like VEGFR-2. nih.govrsc.org

Antimicrobial and Anticandidal Effects: During cancer treatment, patients often become susceptible to bacterial and fungal infections. nih.gov Therefore, exploring the compound's efficacy against drug-resistant bacteria (like Staphylococcus aureus) and fungi (like Candida albicans) would be highly valuable. nih.govnih.gov

Anti-inflammatory Properties: Some naphthalimide analogs have shown potent anti-inflammatory activity. researchgate.net Investigating the potential of 3-(4-Methylnaphthalen-1-yl)acrylic acid to modulate inflammatory pathways is another promising research avenue.

Rational Design of New Derivatives with Enhanced Properties

Once baseline biological activities are established, the rational design of new derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This involves making targeted structural modifications to the parent molecule and evaluating the impact on its biological function, a process known as establishing a structure-activity relationship (SAR).

Strategies for derivative design include:

Modification of the Naphthalene Ring: Introducing various substituents (e.g., halogens, hydroxyl groups, amines) onto the naphthalene core can significantly alter the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Alteration of the Acrylic Acid Side Chain: The carboxylic acid group can be esterified or converted to an amide to create a library of related compounds. nih.gov These modifications can influence the molecule's solubility, stability, and ability to cross cell membranes.

Hybrid Molecule Synthesis: Creating hybrid compounds by linking the 3-(4-Methylnaphthalen-1-yl)acrylic acid scaffold to other known pharmacophores could result in molecules with dual modes of action or novel biological activities.

The table below illustrates how modifications to related naphthalene structures have influenced their biological activity, providing a model for future rational design.

| Base Scaffold | Modification | Observed Biological Effect | Reference |

| Naphthalene-1,4-dione | Addition of an imidazole (B134444) derivative | Optimal balance of potency (IC50 of 6.4 μM) and cancer cell selectivity. | nih.govrsc.org |

| Naphthalene-chalcone | Addition of a piperazine (B1678402) group | Potent activity against A549 lung cancer cell line and VEGFR-2 inhibition. | nih.gov |

| Naphthalimide | Introduction of a dithiocarbamate (B8719985) side chain | Potent anti-inflammatory properties. | researchgate.net |

| 3-(1-Naphthoyl)acrylic acid | Reaction with nitrogen nucleophiles | Creation of novel heterocyclic compounds with antimicrobial activities. | researchgate.net |

Integration into Advanced Materials and Technologies

The acrylic acid moiety makes 3-(4-Methylnaphthalen-1-yl)acrylic acid a valuable monomer for the synthesis of advanced polymers and materials. The rigid and aromatic naphthalene group can impart unique thermal, mechanical, and optical properties to these materials.

Future research in this area could focus on:

Novel Polymer Synthesis: Using the compound as a monomer or co-monomer to create polymers with high refractive indices, enhanced thermal stability, or specific fluorescence properties, which are useful in optics and electronics.

Functional Coatings: Developing coatings that leverage the potential antimicrobial properties of the naphthalene group for applications in medical devices or packaging. nih.govresearchgate.net

Smart Materials: Integrating the compound into "smart" polymers that respond to stimuli such as light or pH, due to the photo-responsive nature of similar chemical structures. researchgate.net

Multidisciplinary Research Collaborations for Comprehensive Characterization and Application

To fully realize the potential of 3-(4-Methylnaphthalen-1-yl)acrylic acid, collaboration across various scientific disciplines is essential. A comprehensive approach is needed to connect its chemical properties to potential applications.

Key collaborations would involve:

Synthetic and Medicinal Chemists: To develop efficient synthetic routes and design novel derivatives with enhanced biological activity. nih.govnih.gov

Biologists and Pharmacologists: To conduct in-depth screening for biological activities, elucidate mechanisms of action, and perform preclinical evaluations.

Materials Scientists and Engineers: To synthesize and characterize new polymers and materials incorporating the compound and to explore their technological applications. nih.govresearchgate.net

Computational Chemists: To perform molecular docking studies and quantitative structure-activity relationship (QSAR) analyses to predict the biological activity of new derivatives and guide rational drug design. researchgate.net

Through such a collaborative framework, the full potential of 3-(4-Methylnaphthalen-1-yl)acrylic acid can be systematically uncovered, paving the way for its potential use in medicine, technology, and materials science.

Q & A

Q. Q1. What are the established synthetic routes for 3-(4-Methylnaphthalen-1-yl)acrylic acid, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves Knoevenagel condensation between 4-methylnaphthalene-1-carbaldehyde and malonic acid under acidic or basic conditions. Key parameters include:

- Catalyst selection : Pyridine or piperidine as bases enhance reaction efficiency .

- Solvent system : Refluxing ethanol or toluene improves regioselectivity .

- Temperature : 80–100°C minimizes side-product formation.

Yield optimization (reported up to 65–75%) requires strict moisture control and inert atmospheres. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 3-(4-Methylnaphthalen-1-yl)acrylic acid?

Methodological Answer:

- 1H/13C NMR : The acrylic acid moiety shows characteristic doublets for α,β-unsaturated protons (δ 6.2–7.8 ppm) and a carboxyl carbon at ~170 ppm. The 4-methylnaphthyl group exhibits aromatic protons (δ 7.5–8.2 ppm) and a methyl singlet (δ 2.6 ppm) .

- IR : Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1630 cm⁻¹ (C=C), and broad O-H (2500–3500 cm⁻¹) confirm functionality .

- MS : Molecular ion [M+H]+ at m/z 227.1 (calculated: 227.08) and fragmentation patterns (e.g., loss of CO2) validate the structure .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported collision cross-section (CCS) values for this compound during ion mobility spectrometry (IMS)?

Methodological Answer: Discrepancies in CCS values (e.g., adduct-dependent variations in ) arise from:

- Adduct formation : [M+H]+, [M+Na]+, and [M-H]- ions exhibit distinct CCS due to charge distribution .

- Instrument calibration : Use tune mix standards (e.g., tetraalkylammonium salts) to normalize data across platforms .

- Computational validation : Compare experimental CCS with DFT-predicted conformational ensembles to identify dominant ion structures .

Q. Q4. How can computational docking studies predict the bioactivity of 3-(4-Methylnaphthalen-1-yl)acrylic acid against inflammatory targets?

Methodological Answer:

- Target selection : Prioritize cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) due to structural similarity to known inhibitors .

- Docking workflow :

- Validation : Compare docking poses with crystallographic data for indomethacin or zileuton to assess binding mode plausibility .

Q. Q5. What experimental designs validate the compound’s stability under physiological conditions for drug delivery applications?

Methodological Answer:

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 hours .

- Photostability : Expose to UV-Vis light (300–800 nm) and track absorbance changes .

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; quantify parent compound depletion via LC-MS .

Q. Q6. How do aza-Michael addition reactions expand the functionalization of 3-(4-Methylnaphthalen-1-yl)acrylic acid?

Methodological Answer:

- Reaction setup : React the acrylic acid with amines (e.g., benzylamine, hydrazine) in THF/H2O (1:1) at 50°C for 6–12 hours .

- Mechanistic insight : The electron-deficient α,β-unsaturated system facilitates nucleophilic attack, forming β-amino acid derivatives.

- Applications : Derivatives show enhanced solubility (e.g., hydrazide adducts) or bioactivity (e.g., antimicrobial pyridone derivatives) .

Q. Q7. What analytical challenges arise in quantifying trace impurities in synthesized batches, and how are they addressed?

Methodological Answer:

- Impurity profiling : Use UPLC-MS with a C18 column (1.7 µm particles) and 0.1% formic acid in water/acetonitrile gradient. Detect by full-scan MS (50–600 m/z) .

- Common impurities :

- Unreacted aldehyde : Retains at ~4.2 min (λ = 254 nm).

- Decarboxylated byproducts : Identify via loss of 44 Da (CO2) in MS/MS .

- Mitigation : Optimize reaction stoichiometry (1:1.2 aldehyde:malonic acid) and use scavengers (e.g., molecular sieves) .

Q. Q8. How does the methyl group at the 4-position of the naphthalene ring influence electronic properties and reactivity?

Methodological Answer:

- Electron donation : The methyl group increases electron density at the naphthalene ring, stabilizing cationic intermediates in electrophilic substitutions .

- Steric effects : Hinders rotation of the acrylic acid moiety, enforcing planarity and enhancing conjugation (verified by UV-Vis redshift) .

- Reactivity impact : Accelerates Diels-Alder reactions (as dienophile) but slows nucleophilic additions due to steric shielding .

Q. Q9. What contradictory data exist regarding the compound’s fluorescence properties, and how can they be reconciled?

Methodological Answer:

- Reported anomalies : Some studies note weak fluorescence (λem = 420 nm), while others report quenching in polar solvents .

- Resolution strategies :

- Solvent polarity : Test in aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents to assess environmental sensitivity.

- Concentration effects : Dilute samples (<10 µM) to avoid aggregation-induced quenching .

- Substituent effects : Compare with 4-chloro or 4-hydroxy analogs to isolate electronic contributions .

Q. Q10. How is this compound utilized in hybrid material synthesis (e.g., metal-organic frameworks)?

Methodological Answer:

- Coordination sites : The carboxylate group binds metal ions (e.g., Zn²+, Cu²+) to form 1D/2D polymers .

- Framework design : Combine with bipyridine linkers for porous MOFs; characterize via PXRD and BET surface area analysis .

- Applications : MOFs exhibit potential for gas storage (CO2 uptake ~12 wt% at 1 bar) or drug encapsulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.